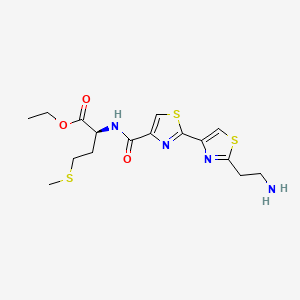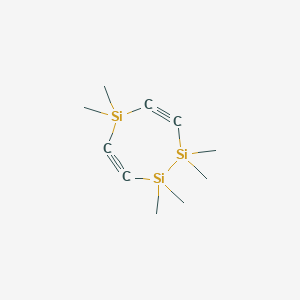
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine involves several steps and specific reaction conditions. One common method includes the reaction of suitable precursors under controlled conditions to achieve the desired product. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and purity.
Analyse Des Réactions Chimiques
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine can be compared with other similar compounds such as:
Hexamethylbenzene: Known for its aromatic properties and use as a ligand in organometallic chemistry.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Used in various industrial applications, including as a reagent in organic synthesis.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Utilized in the fragrance industry and as an analytical reference standard.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
85442-78-0 |
|---|---|
Formule moléculaire |
C10H18Si3 |
Poids moléculaire |
222.50 g/mol |
Nom IUPAC |
1,1,2,2,5,5-hexamethyl-1,2,5-trisilacyclohepta-3,6-diyne |
InChI |
InChI=1S/C10H18Si3/c1-11(2)7-9-12(3,4)13(5,6)10-8-11/h1-6H3 |
Clé InChI |
LVTOUVXBEGAQPS-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C#C[Si]([Si](C#C1)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


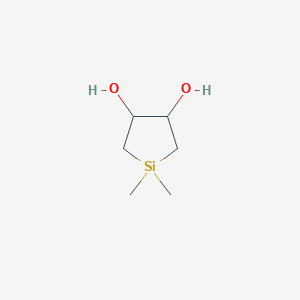
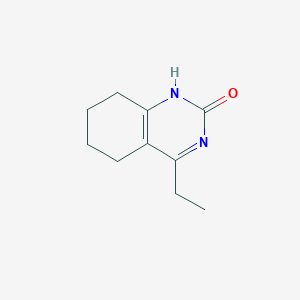

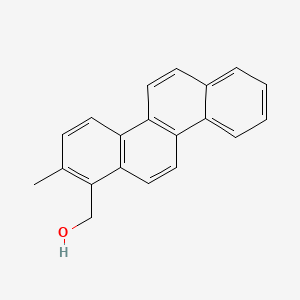
![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
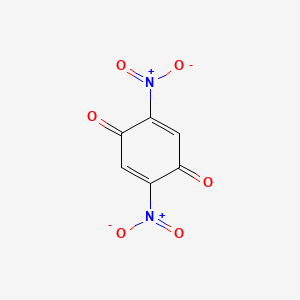
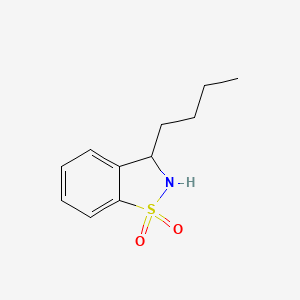
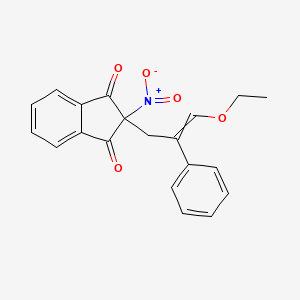
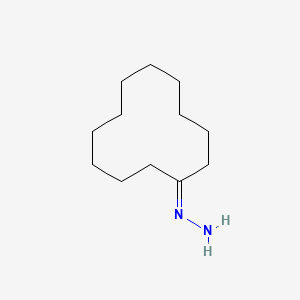
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
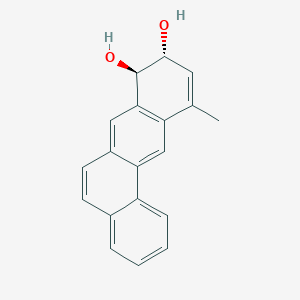
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)
